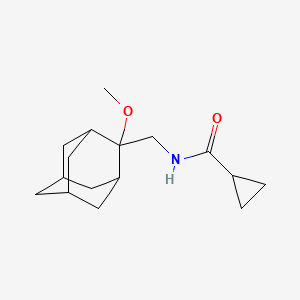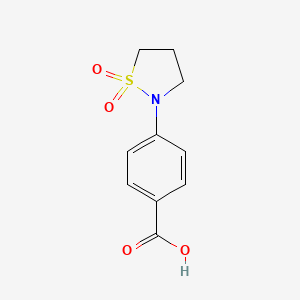
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid
Descripción general
Descripción
“4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid” is a chemical compound with the molecular formula C10H11NO4S . It has an average mass of 241.264 Da and a Monoisotopic mass of 241.040878 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a 1,1-dioxidoisothiazolidin-2-yl group . The SMILES representation of the molecule is C1CN(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C1 .Aplicaciones Científicas De Investigación
Gut Health Regulation
Benzoic acid derivatives, including 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid, have been explored for their potential role in regulating gut functions. Studies suggest that appropriate levels of benzoic acid can improve gut functions by influencing enzyme activity, redox status, immunity, and microbiota, primarily based on research using piglets and porcine intestinal epithelial cells as models. However, it's noted that excessive administration may harm gut health, indicating a delicate balance in its application (Mao et al., 2019).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the synthesis and application of benzazole derivatives, including those similar to this compound, are of keen interest. These compounds display diverse biological activities and have been used in various clinical applications. The guanidine group, when attached to a benzazole ring, alters the biological activity of these heterocycles, suggesting the potential of these compounds in developing new pharmacophores (Rosales-Hernández et al., 2022).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a field of interest for the degradation of recalcitrant compounds in the environment, and derivatives of benzoic acid, including this compound, might play a role in this process. The degradation pathways, by-products, biotoxicity, and computational analysis like the Fukui function are essential aspects of this research, contributing to the understanding of the environmental impact and treatment efficacy of these compounds (Qutob et al., 2022).
Physiologically-Based Pharmacokinetic Analysis
The physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid and its derivatives, such as this compound, is vital for understanding interspecies variations and dietary exposures. This research can help in assessing the safety and dietary limits of these compounds, providing a scientific basis for regulatory standards (Hoffman & Hanneman, 2017).
Antimicrobial Applications
Oxazolidinone derivatives, structurally similar to this compound, have been extensively studied for their antimicrobial properties. These studies focus on novel oxazolidinones as antibacterial agents, highlighting the structural diversity and potent antibacterial activity against Gram-positive bacteria and some standard strains of Gram-negative bacteria. The in-depth study of these compounds offers insights into their potential as therapeutic agents in combating microbial resistance (Phillips & Sharaf, 2016).
Propiedades
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5H,1,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRLGJUQBZUHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52962-52-4 | |
| Record name | 4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


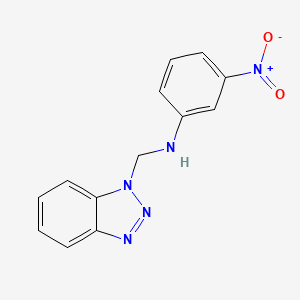
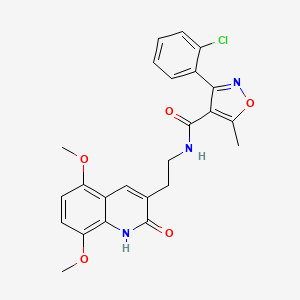
![Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2409045.png)
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2409048.png)


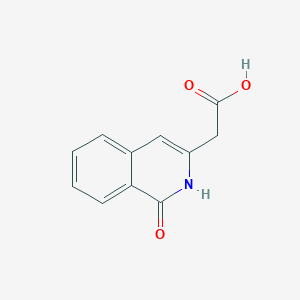
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2409052.png)
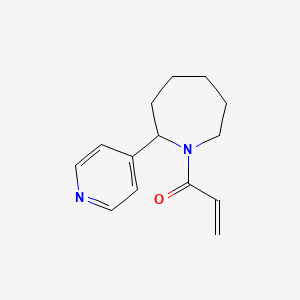
![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2409056.png)
